molecular formula C10H15N3O5 B3023459 3'-o-Aminothymidine CAS No. 103251-38-3

3'-o-Aminothymidine

Cat. No. B3023459
CAS RN: 103251-38-3
M. Wt: 257.24 g/mol
InChI Key: WJNVTCDSMIGOMY-XLPZGREQSA-N
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Description

3’-o-Aminothymidine is a nucleoside analogue . It is of special interest as a cleavable primer extension terminator and as a substrate for the synthesis of antisense oligonucleotides .


Synthesis Analysis

The synthesis of 3’-o-Aminothymidine (T ONH2) is usually conducted via the Mitsunobu reaction of xylothymidine with N-hydroxyphthalimide followed by the deblocking of the phthalimide moiety . Xylothymidine can be obtained either by 3’-keto-derivative reduction (non-selective for the resulting configuration) or by the Mitsunobu procedure with reversible benzoic acid 3’-protection, but most frequently and successfully, xylothymidine is synthesized via 2,3’-anhydronucleoside formation .


Molecular Structure Analysis

The molecular structure of 3’-o-Aminothymidine is C10H15N3O5 . The molecular weight is 257.24 .


Chemical Reactions Analysis

The reversible termination of oligonucleotides by 3’-o-Aminothymidine takes place due to the -ONH2 fragment capable of deamination with sodium nitrite . This ability may be potentially extended to the termination of DNA synthesis catalyzed by reverse transcriptase if a suitable oxime protection is applied for the 3’-blockage, as in typical nucleoside analogue inhibitors .


Physical And Chemical Properties Analysis

3’-o-Aminothymidine appears as a white to off-white crystalline powder .

Scientific Research Applications

Cytotoxicity and DNA Synthesis Inhibition

3'-o-Aminothymidine has been identified as a potent selective inhibitor of DNA synthesis in mammalian cells, particularly in L1210 cells. Its cytotoxicity can be specifically prevented or reversed by pyrimidine 2′-deoxyribonucleosides. This compound significantly inhibits cell replication and increases cell volume in a dose- and time-dependent manner. These effects can be effectively prevented and reversed by 2′-deoxycytidine. The cytotoxicity is attributed to selective disruption of DNA metabolism, as demonstrated by inhibited incorporation of thymidine and adenine into DNA, without affecting RNA or protein synthesis (Fischer, Lin & Prusoff, 1979).

Antitumoral Activity

3'-o-Aminothymidine has demonstrated growth inhibition activity against cultured human T-cell acute lymphoblastoid leukemia cells (CCRF-HSB-2) and inhibited DNA synthesis in these cells. This points towards its potential utility in antitumoral applications (Ashida, Asano & Kohda, 1994).

Anti-HIV Agent Evaluation

The synthesis of 3'-o-Aminothymidine oximes has been optimized, and these compounds were assessed for anti-HIV activity. They were evaluated for their potential to prevent syncytia formation caused by HIV-1 infection (Solyev et al., 2015).

Growth Inhibition of Leukemia Cells

Further studies on cell growth inhibition by 3'-o-Aminothymidine have shown it to be the most active among several derivatives and analogues, particularly effective against cells of the human T-cell acute lymphoblastoid leukemia cell line CCRF-CEM (Asano, Yokoyama & Kohda, 1997).

Impact on DNA Precursor Metabolism

Investigations have shown that 3'-o-Aminothymidine can cause a variety of effects on DNA precursor metabolism, influencing the synthesis and incorporation of various nucleosides into DNA. This includes effects on pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas & Cleaver, 1986).

Synthesis of Modified Oligonucleotides

3'-o-Aminothymidine has been used in the synthesis of modified oligonucleotides, which are important for various therapeutic and diagnostic applications. The properties of these oligonucleotides, such as enhanced thermal stability and potential as antisense molecules, have been explored (Gryaznov & Letsinger, 1992).

Mechanism of Action

3’-o-Aminothymidine is used as an inhibitor of HIV replication . Some of these 3’-modified nucleosides have become efficient drugs .

Future Directions

The goal of ongoing studies is the optimization of 3’-o-Aminothymidine synthesis as well as the evaluation of anti-HIV properties of its acetaldoximes . The focus is on previously non-reported oxime derivatives of 3’-o-Aminothymidine .

properties

IUPAC Name

1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNVTCDSMIGOMY-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908271
Record name 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-o-Aminothymidine

CAS RN

103251-38-3
Record name Thymidine, 3'-O-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103251383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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